3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Description
3-Methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a pyrazole-derived compound featuring a methoxy group at the 3-position, a methyl group at the 1-position of the pyrazole core, and a secondary amine-linked 1-methylpyrazol-3-ylmethyl substituent. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H16ClN5O |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5O.ClH/c1-14-5-4-8(12-14)6-11-9-7-15(2)13-10(9)16-3;/h4-5,7,11H,6H2,1-3H3;1H |
InChI Key |
KRHXSJDHVLLOHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Methoxylation: The methylated pyrazole is then reacted with methanol in the presence of an acid catalyst to introduce the methoxy group.
Formation of the hydrochloride salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole derivatives are widely explored for their bioactivity. Key structural variations among analogs include:
Key Observations :
- Methoxy vs.
- Dual Pyrazole Motif : Unlike most analogs (e.g., ’s I-8 with tetrazol-5-one), the target compound features two pyrazole rings, which may enhance binding selectivity in biological targets .
- Hydrochloride Salts : Similar to and , the hydrochloride form likely improves aqueous solubility, critical for drug formulation .
Key Observations :
- The target compound’s synthesis may mirror ’s carboxamide coupling but with methoxy and methylpyrazole precursors. Lower yields in highlight challenges with sterically hindered pyrazole derivatives .
Biological Activity
3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride, identified by its CAS number 1856075-18-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is CHClNO, with a molecular weight of 257.72 g/mol. The structure features a pyrazole core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1856075-18-7 |
| Molecular Formula | CHClNO |
| Molecular Weight | 257.72 g/mol |
Antimicrobial Activity
Research indicates that compounds with pyrazole structures often exhibit antimicrobial properties. In vitro studies have shown that derivatives of pyrazoles possess significant antibacterial activity against various pathogens. For instance, substituted pyrazoles have demonstrated effectiveness against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. A study highlighted that certain pyrazole compounds exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests that 3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride may also hold similar potential.
The biological activities of pyrazole-based compounds are often linked to their ability to modulate various biochemical pathways. For instance:
- Inhibition of Enzymes : Pyrazoles can act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival.
- Modulation of Immune Responses : These compounds may influence cytokine production and immune cell activity, thereby reducing inflammation and enhancing host defense mechanisms.
Study on Antimicrobial Activity
A recent study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against Pseudomonas aeruginosa. The results indicated that modifications in the pyrazole ring significantly impacted the compounds' ability to inhibit bacterial growth and reduce virulence factors such as toxin production .
Anti-inflammatory Research
In another investigation, researchers synthesized multiple pyrazole derivatives and assessed their anti-inflammatory potential in vitro. The findings revealed that some compounds not only reduced inflammation markers but also showed lower cytotoxicity compared to established anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
